molecular formula C11H16BrN3O3 B2733168 Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate CAS No. 2137061-64-2

Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate

Cat. No. B2733168
CAS RN: 2137061-64-2
M. Wt: 318.171
InChI Key: XJCAYDBFRMTLBF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is a chemical compound commonly used in scientific research. It is a synthetic compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate plays a crucial role in organic synthesis, serving as a versatile building block for the creation of complex molecules. For example, it has been employed in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, demonstrating its utility in peptide chemistry. This compound's ability to undergo nucleophilic substitutions and participate in radical reactions highlights its importance in developing novel synthetic methodologies (Schutkowski, Neubert, & Mrestani-Klaus, 2009; Jasch, Höfling, & Heinrich, 2012).

Catalysis and Reaction Mechanisms

Its application extends to catalysis, where it acts as a ligand or reactant in various chemical transformations. For instance, the compound is pivotal in the enantioselective synthesis of β-alanine derivatives, demonstrating its role in producing amino acid analogs with significant synthetic value (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998). Additionally, it has been involved in reactions that lead to the construction of pseudopeptide foldamers, illustrating its contribution to the development of novel biomimetic structures (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Pharmaceutical and Biological Applications

In the realm of pharmaceutical research, tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is instrumental in the synthesis of molecules with potential biological activity. It has been utilized in the synthesis of glutamic acid and glutamine peptides acting as inhibitors for specific proteases, highlighting its relevance in drug discovery efforts (Sydnes, Hayashi, Sharma, Hamada, Bacha, Barrila, Freire, & Kiso, 2006). This demonstrates the compound's role in generating therapeutically relevant entities, particularly in targeting proteases involved in viral replication.

properties

IUPAC Name

tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCAYDBFRMTLBF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CO1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate

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